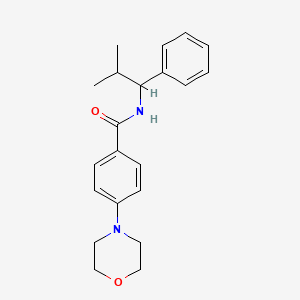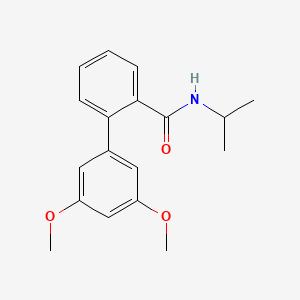
N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, also known as NMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Radioligand Development for Peripheral Benzodiazepine Receptors
A novel approach in the visualization of peripheral benzodiazepine receptors (PBR) involves the use of quinoline-2-carboxamide derivatives, including N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, as potential radioligands. These compounds, when labeled with carbon-11, show promise for the noninvasive assessment of PBR in vivo with positron emission tomography (PET), indicating their utility in neurological and oncological research (Matarrese et al., 2001).
Antifungal Activity of Cobalt(III) Complexes
Research into the antifungal properties of N-(morpholinothiocarbonyl) benzamide derivatives and their cobalt(III) complexes showcases another scientific application. These compounds exhibit activity against pathogens responsible for significant plant diseases, suggesting potential in agricultural and botanical studies (Zhou Weiqun et al., 2005).
Site-Selective C-H Borylation
In organic synthesis, this compound is a candidate for site-selective C-H borylation, a process that allows for precise modifications of molecules, thereby facilitating the development of new pharmaceuticals and materials (Li-Cheng Yang et al., 2019).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamide inhibitors, including those derived from this compound, demonstrates its potential in the treatment of glaucoma, epilepsy, and altitude sickness. These inhibitors exhibit varying activities across different isoenzymes, highlighting the chemical's versatility in medicinal chemistry (Supuran et al., 2013).
Antibacterial Properties
The synthesis and evaluation of morpholine derived benzenesulphonamides, including this compound, for their antibacterial activity provide insights into their potential use in combating bacterial infections. These compounds exhibit moderate activity against certain strains of bacteria, indicating their relevance in the search for new antibiotics (Ahmed et al., 2021).
properties
IUPAC Name |
N-(2-methyl-1-phenylpropyl)-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)20(17-6-4-3-5-7-17)22-21(24)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h3-11,16,20H,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBFSJWSVOMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)
![3-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5561240.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5561242.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561271.png)
![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)